molecular formula C10H7ClN2O B8676430 (6E)-4-chloro-6-(1H-pyridazin-4-ylidene)cyclohexa-2,4-dien-1-one

(6E)-4-chloro-6-(1H-pyridazin-4-ylidene)cyclohexa-2,4-dien-1-one

Cat. No.: B8676430
M. Wt: 206.63 g/mol
InChI Key: BMERCUZCQCVSNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6E)-4-chloro-6-(1H-pyridazin-4-ylidene)cyclohexa-2,4-dien-1-one is a heterocyclic compound that contains a pyridazine ring fused with a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6E)-4-chloro-6-(1H-pyridazin-4-ylidene)cyclohexa-2,4-dien-1-one typically involves multi-step organic reactions. One common method includes the reaction of 4-chloropyridazine with phenol under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the process and achieve high yields and purity .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in large quantities with high purity .

Chemical Reactions Analysis

Types of Reactions

(6E)-4-chloro-6-(1H-pyridazin-4-ylidene)cyclohexa-2,4-dien-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substituting agents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

(6E)-4-chloro-6-(1H-pyridazin-4-ylidene)cyclohexa-2,4-dien-1-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (6E)-4-chloro-6-(1H-pyridazin-4-ylidene)cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

(6E)-4-chloro-6-(1H-pyridazin-4-ylidene)cyclohexa-2,4-dien-1-one can be compared with other similar compounds, such as pyridazine and pyridazinone derivatives. These compounds share a similar core structure but differ in their substituents and functional groups, which can significantly impact their chemical properties and biological activities. For example:

Properties

Molecular Formula

C10H7ClN2O

Molecular Weight

206.63 g/mol

IUPAC Name

4-chloro-2-pyridazin-4-ylphenol

InChI

InChI=1S/C10H7ClN2O/c11-8-1-2-10(14)9(5-8)7-3-4-12-13-6-7/h1-6,14H

InChI Key

BMERCUZCQCVSNY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=CN=NC=C2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 4-(5-chloro-2-methoxyphenyl)pyridazine (Preparation 6, 22 g, 100 mmol) in dichloromethane (200 mL) at 0° C. was added drop wise a solution of boron tribromide (48 mL, 499 mmol) in dichloromethane (200 mL). The reaction mixture was stirred at room temperature for 18 hours. The reaction was quenched by pouring onto crushed ice and basifying the mixture to pH 8 with sodium hydrogen carbonate. The mixture was extracted with dichloromethane. The aqueous layer was extracted further with ethyl acetate. The organics were combined and dried over anhydrous sodium sulfate, filtered and concentrated in vacuo. The crude residue was purified by silica gel column chromatography (0%-4% methanol in dichloromethane gradient elution) to afford the title compound (16.5 g, 80%)
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
48 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
80%

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